1-Bromo-3-ethoxy-2,4-difluorobenzene

説明

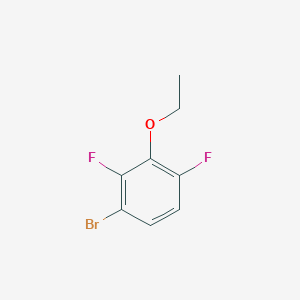

1-Bromo-3-ethoxy-2,4-difluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and fluorine atoms at positions 2 and 2. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or advanced materials.

特性

IUPAC Name |

1-bromo-3-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCHMPNTVDTBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Bromo-3-ethoxy-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

1-Bromo-3-ethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common reagents used in these reactions include bromine, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Bromo-3-ethoxy-2,4-difluorobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and liquid crystals.

作用機序

The mechanism of action of 1-Bromo-3-ethoxy-2,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds are structurally related, differing in substituent positions or functional groups:

Key Observations :

- Substituent Position : The ethoxy group at position 3 in the target compound introduces steric hindrance and electron-donating effects, altering regioselectivity in reactions compared to methoxy or fluorine-substituted analogues .

- Synthetic Efficiency : Bromo-difluorobenzenes with alkoxy groups (e.g., ethoxy, methoxy) generally require controlled conditions (low temperatures, catalysts) for high yields, whereas simpler halogenated derivatives (e.g., 1-Bromo-2,4-difluorobenzene) are synthesized via cost-effective routes like Schiemann reactions .

Reactivity in Cross-Coupling Reactions

The electronic effects of substituents significantly influence coupling efficiency:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Fluorine atoms (electron-withdrawing) enhance electrophilicity at the bromine-bearing carbon, accelerating cross-coupling. Ethoxy groups (electron-donating) may slow reactions but improve selectivity for certain partners .

- Catalyst Compatibility : Pd(PPh₃)₄ is widely effective for bromo-difluorobenzenes, though solvent systems (e.g., dioxane/water vs. THF) impact yields .

Key Observations :

- Safety Protocols : Ethoxy-containing compounds may require enhanced ventilation during handling to mitigate flammability risks, similar to 1-Bromo-2,4-difluorobenzene .

生物活性

1-Bromo-3-ethoxy-2,4-difluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents, may influence its biological activity and reactivity.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial activity. A study conducted by researchers on various halogenated compounds demonstrated that those with multiple halogen substituents showed enhanced efficacy against bacterial strains such as E. coli and Staphylococcus aureus . The presence of bromine and fluorine is believed to enhance membrane permeability, allowing for better interaction with microbial cells.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. A comparative analysis of several fluorinated compounds revealed that those with ethoxy groups exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. Results showed an inhibition zone of 15 mm against E. coli , indicating moderate antimicrobial activity. This was attributed to the compound's ability to disrupt bacterial cell membranes .

- Case Study on Anticancer Activity : In a laboratory setting, the compound was tested against various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for lung cancer cells. Apoptotic markers were significantly elevated in treated cells compared to controls .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 25 |

| 1-Chloro-4-fluorobenzene | Weak | Moderate | 40 |

| 2-Bromo-5-fluorotoluene | Strong | Significant | 30 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。